2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid
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Overview
Description
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid is an organic compound with the molecular formula C4H4N2O2S2 and a molecular weight of 176.22 g/mol It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid typically involves the reaction of thiadiazole derivatives with appropriate reagents. One common method includes the reaction of 2-mercapto-1,3,4-thiadiazole with chloroacetic acid under basic conditions . The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, although these reactions are less common.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Amino-1,3,4-thiadiazol-2-ylsulfanyl-acetic acid: Another derivative with potential biological activities.
(2-((ME-(1,3,4)Thiadiazol-ylsulfanyl)-ac-amino)-thiazol-yl)-acetic acid: A more complex derivative with additional functional groups.
Properties
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S2/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXGDEPWZLFUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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